

Application Notes and Protocols for TC-N 1752 in Rodent Studies

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Compound of Interest

Compound Name: TC-N 1752

Cat. No.: B560299

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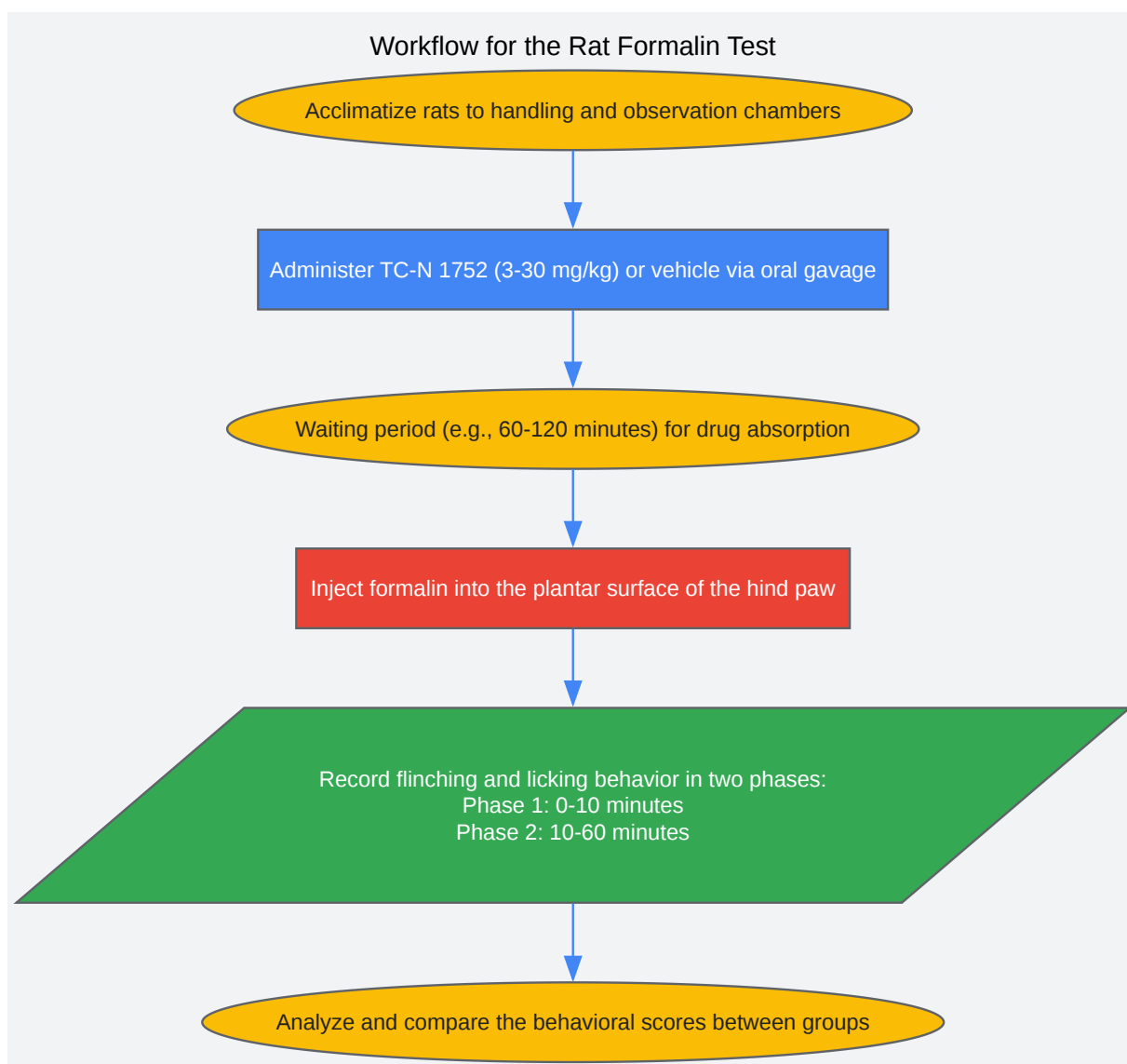
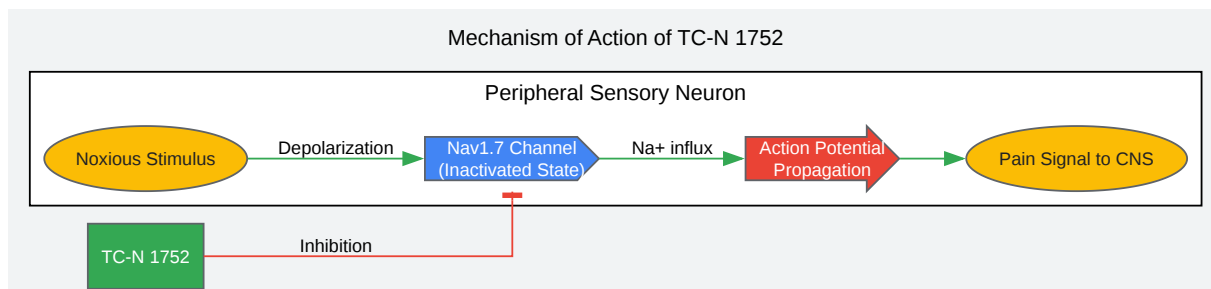
For Researchers, Scientists, and Drug Development Professionals

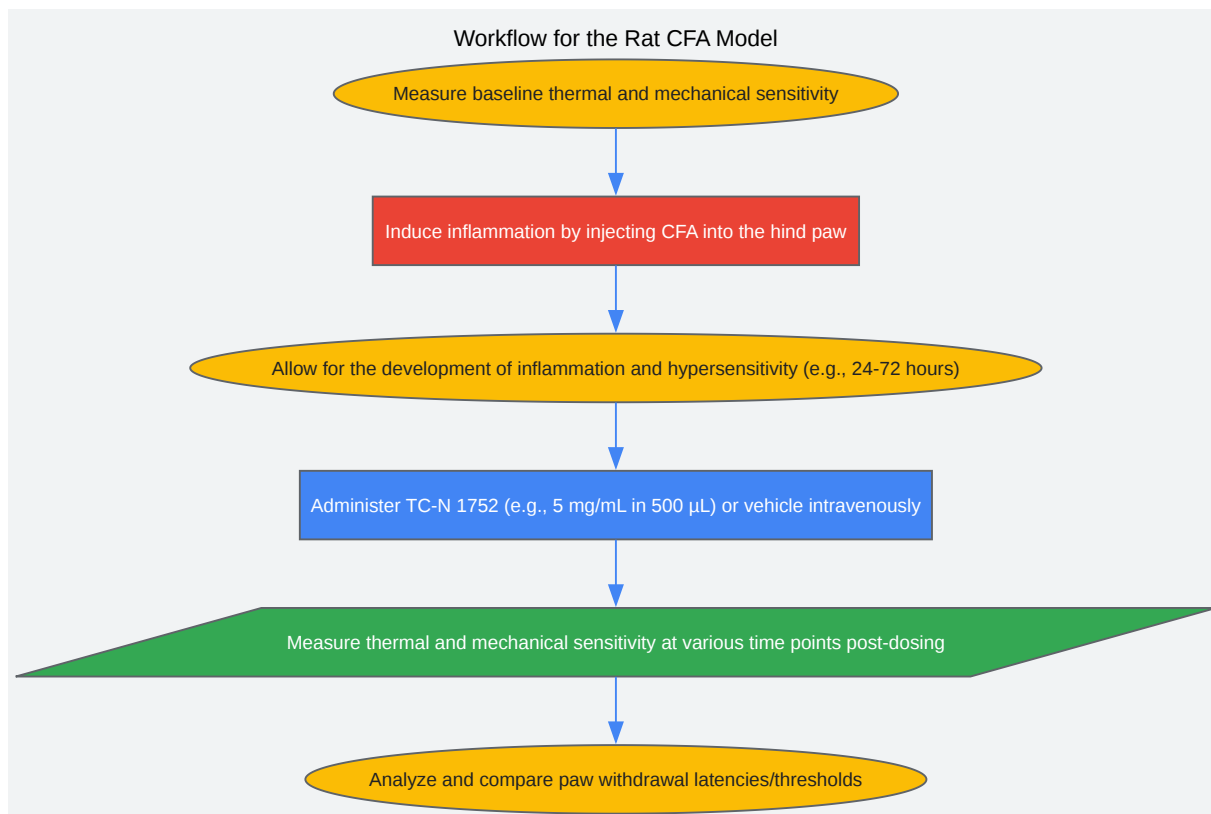
These application notes provide a summary of the known effects and suggested protocols for the use of **TC-N 1752**, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in rodent models of pain. The information is compiled from publicly available data sheets and scientific literature.

Mechanism of Action

TC-N 1752 is a state-dependent inhibitor of the Nav1.7 sodium channel, with a higher affinity for the inactivated state of the channel. Nav1.7 is a key component in the transmission of pain signals in peripheral sensory neurons. By blocking this channel, **TC-N 1752** reduces the excitability of these neurons, thereby producing an analgesic effect.

Signaling Pathway of TC-N 1752





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